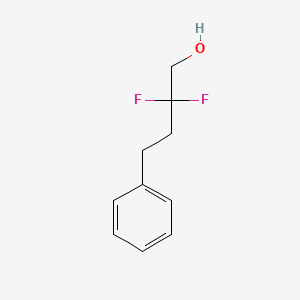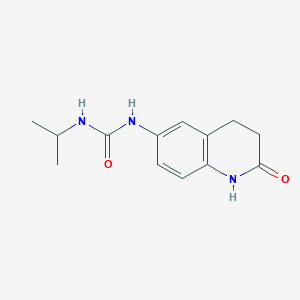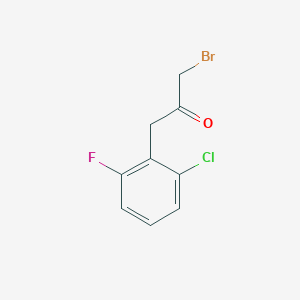![molecular formula C14H22N2O2 B8547518 tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate](/img/structure/B8547518.png)
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate typically involves the reaction of t-butyl chloroformate with 2-(4-methylaminophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a protecting group for amines in peptide synthesis, allowing for selective reactions and deprotection under mild conditions.
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate involves its role as a protecting group in organic synthesis. The t-butyl carbamate group can be installed on an amine to protect it from unwanted reactions. It can later be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine. This allows for selective reactions and the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate is unique due to its specific structure, which combines the protecting group properties of t-butyl carbamate with the functional group of 2-(4-methylaminophenyl)ethylamine. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
tert-butyl N-[2-[4-(methylamino)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-11-5-7-12(15-4)8-6-11/h5-8,15H,9-10H2,1-4H3,(H,16,17) |
Clé InChI |
SKRRSMNKDRHDTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-5-(4-fluorophenyl)-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8547436.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem](/img/structure/B8547447.png)
![5,7-Dichloro-6-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8547452.png)


![3-[(Isopropylsulfonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B8547468.png)






![1-(Bromomethyl)-4-[(4-methoxyphenyl)methyl]benzene](/img/structure/B8547525.png)
![2-(2-(1H-pyrazolo[3,4-b]pyridin-4-yl)thiazol-4-yl)ethanenitrile](/img/structure/B8547541.png)
